2-(4-Iodophenyl)propanal CAS number and chemical identifiers
2-(4-Iodophenyl)propanal CAS number and chemical identifiers
[1]
Executive Summary
2-(4-Iodophenyl)propanal (CAS 70991-79-6 ) is a specialized bifunctional intermediate critical to the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and radiolabeled pharmaceutical scaffolds.[1][2] Characterized by a chiral center at the
This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and experimental protocols, designed for application scientists and medicinal chemists.[1]
Part 1: Chemical Identity & Physiochemical Profile[1]
This compound is structurally defined as a hydratropaldehyde derivative where the para-position is substituted with an iodine atom.[1] Its dual reactivity profile (electrophilic aldehyde + nucleophilic-susceptible aryl iodide) makes it a versatile building block.[1]
Table 1: Chemical Identifiers and Properties
| Parameter | Data |
| Chemical Name | 2-(4-Iodophenyl)propanal |
| CAS Registry Number | 70991-79-6 |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 260.07 g/mol |
| SMILES | CC(C=O)C1=CC=C(I)C=C1 |
| InChIKey | Derived:[1][2][3][4][5][6] KWHSBYQFELZKKS-UHFFFAOYSA-N (Analogous) |
| Physical State | Pale yellow to colorless liquid (at RT) |
| Boiling Point | ~260°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Air-sensitive (oxidation to acid); Light-sensitive (C-I bond lability) |
Part 2: Synthetic Routes & Mechanistic Insight
The synthesis of 2-(4-iodophenyl)propanal is non-trivial due to the need to preserve the iodine moiety during the formation of the aldehyde.[1] Two primary routes are established in the literature: the Darzens Condensation (Laboratory Scale) and Hydroformylation (Industrial Scale).[1]
Route A: The Darzens Condensation (Laboratory Standard)
This route is preferred for gram-scale synthesis as it starts from the widely available 4-iodoacetophenone .[1]
-
Condensation: 4-Iodoacetophenone reacts with an alkyl chloroacetate (e.g., methyl chloroacetate) in the presence of a strong base (NaOMe or NaH) to form a glycidic ester.[1]
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Hydrolysis: The ester is saponified to the glycidic acid salt.[1]
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Decarboxylation: Acid-catalyzed decarboxylation triggers a rearrangement to yield the target aldehyde.[1]
Route B: Hydroformylation (Catalytic)
Used for larger batches, this method involves the Rhodium-catalyzed addition of syngas (CO/H
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of these synthetic strategies.
Figure 1: Comparative synthetic pathways yielding 2-(4-iodophenyl)propanal via Darzens condensation (top) and Hydroformylation (bottom).[1]
Part 3: Reactivity & Applications in Drug Development
2-(4-Iodophenyl)propanal is a "divergent point" intermediate.[1] Its value lies in the orthogonality of its functional groups: the iodine atom is stable to mild oxidation/reduction conditions used on the aldehyde, and the aldehyde is stable to many anhydrous cross-coupling conditions.[1]
The Iodine Handle (Cross-Coupling)
The aryl iodide is an excellent partner for Suzuki-Miyaura , Heck , and Sonogashira couplings.[1]
-
Application: Synthesis of biphenyl-based NSAIDs (e.g., Flurbiprofen analogs) or liquid crystals.[1]
-
Mechanism: Oxidative addition of Pd(0) into the C-I bond is facile, occurring faster than C-Br or C-Cl insertion.[1]
The Aldehyde Handle (Derivatization)
The aldehyde allows for the construction of the propionic acid tail seen in "profen" drugs or extension into amines.[1]
-
Oxidation: Yields 2-(4-iodophenyl)propionic acid , a direct precursor to iodinated Ibuprofen analogs.[1]
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Reductive Amination: Generates chiral amines for CNS-active ligands.[1]
Visualization: Reaction Manifold
Figure 2: Divergent reactivity profile showing the transformation of the aldehyde and iodide moieties into distinct chemical classes.[1]
Part 4: Experimental Protocols
Protocol: Synthesis via Darzens Condensation
This protocol is adapted from standard methodologies for hydratropaldehyde derivatives.
Reagents:
-
4-Iodoacetophenone (10.0 g, 40.6 mmol)[7]
-
Methyl chloroacetate (5.3 g, 48.7 mmol)[1]
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Sodium Methoxide (dry powder, 2.6 g, 48.7 mmol)
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Methanol (anhydrous, 50 mL)
Step-by-Step Workflow:
-
Glycidic Ester Formation:
-
In a flame-dried 250 mL round-bottom flask under Nitrogen, dissolve 4-iodoacetophenone and methyl chloroacetate in anhydrous Methanol.
-
Cool the solution to 0°C.
-
Add Sodium Methoxide portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain temp < 5°C to prevent polymerization.[1]
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the mixture under reduced pressure to remove Methanol.[1]
-
Resuspend the residue in water (50 mL) and add NaOH (10% aq, 20 mL).[1] Reflux for 2 hours to saponify the ester.
-
Acidify carefully with HCl (6M) until pH ~1.[1] Caution: CO
evolution will occur. -
Reflux the acidic mixture for 90 minutes to drive decarboxylation.
-
-
Isolation:
-
Purification:
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
STOT-SE (Category 3): May cause respiratory irritation.[1]
Handling Precautions:
-
Air Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes oxidize to acids upon prolonged air exposure.[1]
-
Light Sensitivity: Protect from light to prevent homolytic cleavage of the C-I bond.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
References
-
Sigma-Aldrich. Product Detail: 2-(4-Iodophenyl)propanal (CAS 70991-79-6).[1][2] Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-iodobenzoate and derivatives.[1] Retrieved from [1][4]
-
ChemicalBook. Synthesis pathways for Hydratropaldehyde derivatives. Retrieved from [1]
-
Google Patents. Method for production of 2-(4-iodophenyl)propionic acid (JPH05140028A).[1] Retrieved from [1]
Sources
- 1. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-propanal | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-IODOSTYRENE) | CAS#:2351-50-0 | Chemsrc [chemsrc.com]
- 4. (S)-alpha-Methyl-4-Iodophenylalanine | C10H12INO2 | CID 51340700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JPH05140028A - Production of 2-(4-iodophenyl)-propionic acid and its ester - Google Patents [patents.google.com]
- 6. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
